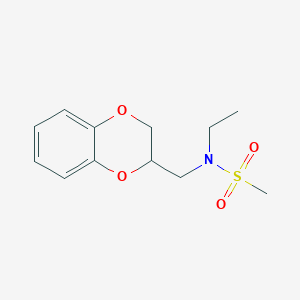
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone, also known as BPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPE is a synthetic compound that belongs to the class of benzoxazoles and is known to have various biological activities.
Mécanisme D'action
The mechanism of action of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is not well understood. However, it is believed that 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone exerts its effects by modulating the activity of various signaling pathways in the brain. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to increase the levels of antioxidant enzymes in the brain, which can protect against oxidative stress. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has also been shown to reduce the levels of pro-inflammatory cytokines in the brain, which can reduce inflammation. In addition, 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has several advantages and limitations for lab experiments. One of the advantages of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is that it is a synthetic compound that can be easily synthesized in the lab. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is also stable and can be stored for long periods of time. However, one of the limitations of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone. One direction is to further investigate its mechanism of action and signaling pathways involved. Another direction is to study the effects of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone in different animal models of neurodegenerative diseases. It will also be interesting to study the effects of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone in human clinical trials to determine its potential therapeutic applications. Additionally, the development of new synthetic methods for 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone could lead to the discovery of more potent analogs with improved biological activities.
Conclusion:
In conclusion, 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone, or 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to have neuroprotective and anti-inflammatory effects, and can improve cognitive function and memory in animal models. Although its mechanism of action is not well understood, 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has several advantages for lab experiments and has several future directions for study.
Méthodes De Synthèse
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is a synthetic compound that can be synthesized using a variety of methods. One of the most common methods for synthesizing 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is the reaction of 3-aminobenzoic acid with 4-methoxypiperidine in the presence of thionyl chloride. This reaction results in the formation of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone. Other methods for synthesizing 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone include the reaction of 3-aminobenzoic acid with 4-methoxy-1-(3-nitrophenyl)piperidine in the presence of triethylamine.
Applications De Recherche Scientifique
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been widely studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is in the field of neuroscience. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has also been shown to have anti-inflammatory effects and can reduce inflammation in the brain, which is a common cause of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-19-11-6-8-17(9-7-11)15(18)10-13-12-4-2-3-5-14(12)20-16-13/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POECVYKWMACAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)CC2=NOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

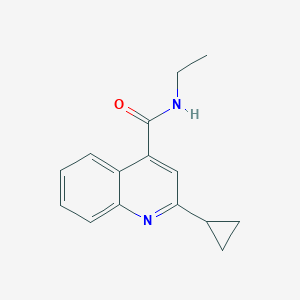
![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)
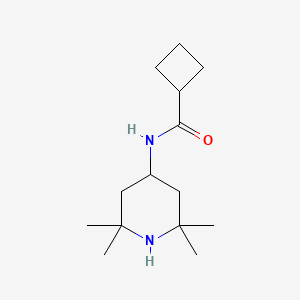
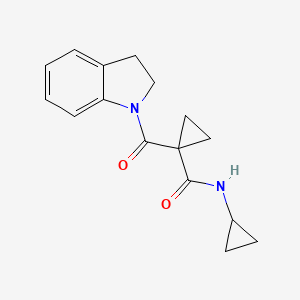
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)

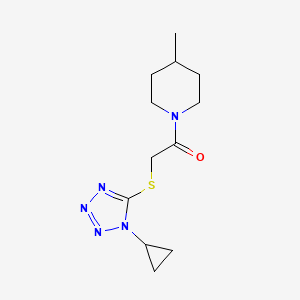
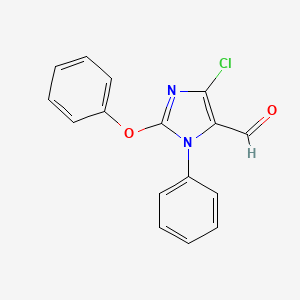
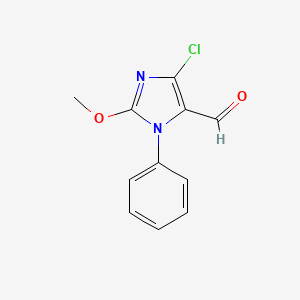
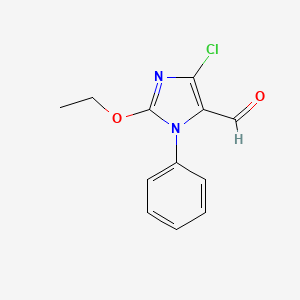
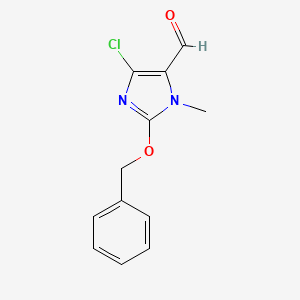
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)

